N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as: [ \text{RSO}_2\text{Cl} + \text{R}‘\text{NH}_2 \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] In this case, the sulfonyl chloride used is methanesulfonyl chloride, and the amine is 5-cyclopropoxy-2-ethylphenylamine. The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the cyclopropoxy and ethyl substituents.
Sulfanilamide: Another sulfonamide with a different aromatic ring structure.
Sulfamethoxazole: A widely used antibiotic with a sulfonamide group
Uniqueness
N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide is unique due to its specific structural features, including the cyclopropoxy and ethyl groups. These features can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides .
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-3-9-4-5-11(16-10-6-7-10)8-12(9)13-17(2,14)15/h4-5,8,10,13H,3,6-7H2,1-2H3 |
InChI Key |
RNIZHOCGQJQDSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.